molecular formula C11H10N2O3S B3379855 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid CAS No. 17785-55-6

2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid

Cat. No.: B3379855
CAS No.: 17785-55-6
M. Wt: 250.28 g/mol
InChI Key: ULXFFSMPYTVYQY-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid is a chemical compound with the molecular formula C11H10N2O3S It is a member of the quinazolinone family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with thioglycolic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or sulfonated quinazolinone derivatives.

Scientific Research Applications

2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or tumor growth, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid
  • 2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)thio]propanoic acid

Uniqueness

2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)12-11(13)17/h2-6H,1H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXFFSMPYTVYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172704
Record name 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17785-55-6
Record name 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17785-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid
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2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid
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2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid
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2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid
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2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid

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